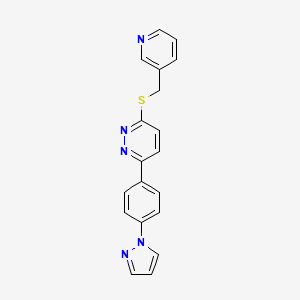

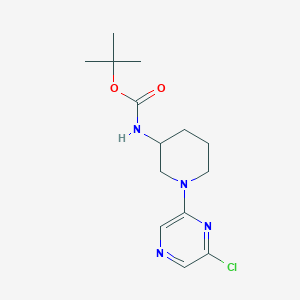

![molecular formula C15H19N3OS2 B2991652 2,4-二甲基-N-{1-[(噻吩-3-基)甲基]吡咯啉-3-基}-1,3-噻唑-5-甲酰胺 CAS No. 2097914-28-6](/img/structure/B2991652.png)

2,4-二甲基-N-{1-[(噻吩-3-基)甲基]吡咯啉-3-基}-1,3-噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

有机合成与方法开发

复杂分子的可扩展合成方法的开发是一个重要的研究领域。例如,Scott 等人(2006 年)概述了 VEGFR 抑制剂的可扩展合成,强调了新合成路线对于复杂有机分子的规模化生产的重要性 (Scott 等人,2006 年)。这项工作重点介绍了合成具有多个官能团和杂环的化合物的挑战和解决方案,这可能与合成目标化合物有关。

杂环化学与药物设计

杂环化合物,包括噻唑衍生物,由于其多样的药理特性而成为药物设计中备受关注的对象。Fadda 等人(2013 年)专注于合成新的四氢嘧啶硫酮及其衍生物,展示了杂环骨架在创建生物活性分子中的多功能性 (Fadda 等人,2013 年)。此类研究强调了“2,4-二甲基-N-{1-[(噻吩-3-基)甲基]吡咯烷-3-基}-1,3-噻唑-5-甲酰胺”等化合物在药物化学中的潜力。

材料科学与聚合物化学

在材料科学中,合成具有特定功能的新型聚合物至关重要。Faghihi 和 Mozaffari(2008 年)描述了基于芳香族二胺的新型聚酰胺的合成,展示了如何将杂环单元引入聚合物以增强其性能 (Faghihi 和 Mozaffari,2008 年)。该领域可能与探索将“2,4-二甲基-N-{1-[(噻吩-3-基)甲基]吡咯烷-3-基}-1,3-噻唑-5-甲酰胺”纳入新型聚合物材料有关。

抗菌和抗真菌应用

寻找新的抗菌和抗真菌剂是另一个重要的研究领域。Yanase 等人(2013 年)报道了开发戊硫菌环,一种新型杀菌剂,说明了从发现到应用于具有噻唑核心的化合物这一过程 (Yanase 等人,2013 年)。本研究展示了噻唑衍生物在农业中的潜在应用,并强调了研究具有相似结构的化合物的更广泛意义。

作用机制

Target of Action

Compounds containing thiazole and pyrrolidine rings, which are present in the given compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various receptors and enzymes, influencing numerous biochemical pathways .

Mode of Action

Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors . Similarly, pyrrolidine derivatives have been reported to bind with high affinity to multiple receptors , suggesting a complex interaction with biological targets.

Biochemical Pathways

Thiazole and pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may influence numerous biochemical pathways .

Pharmacokinetics

Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Thiazole and pyrrolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and other organic solvents .

属性

IUPAC Name |

2,4-dimethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS2/c1-10-14(21-11(2)16-10)15(19)17-13-3-5-18(8-13)7-12-4-6-20-9-12/h4,6,9,13H,3,5,7-8H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZIBTIAUZNTOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2CCN(C2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

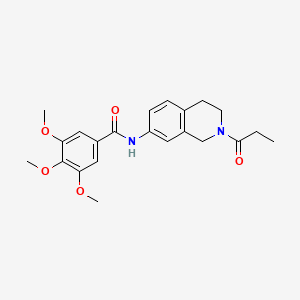

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2991573.png)

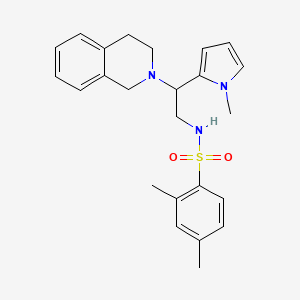

![3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2991582.png)

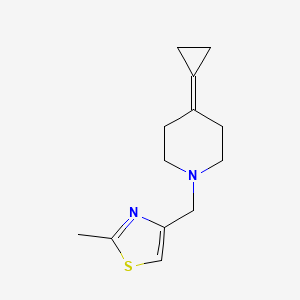

![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2991583.png)

![1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide](/img/structure/B2991586.png)

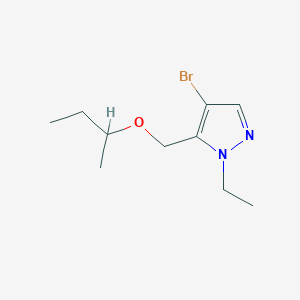

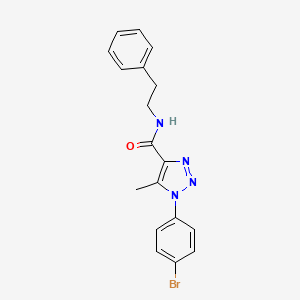

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2991590.png)

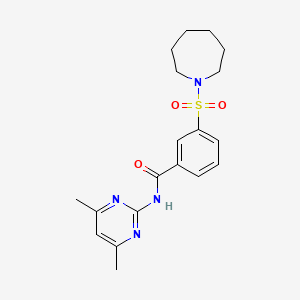

![methyl 1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B2991591.png)